molecular formula C14H14F3N3O B4880245 N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide

N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide

Cat. No.: B4880245
M. Wt: 297.28 g/mol
InChI Key: YAMJCYUEGMTTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide is a synthetic organic compound that features a pyrazole ring and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via a nucleophilic substitution reaction, where a trifluorophenyl halide reacts with a suitable nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenylacetamide: Lacks the trifluorophenyl group, which may result in different binding affinities and biological activities.

    N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4-difluorophenyl)acetamide: Similar structure but with fewer fluorine atoms, potentially affecting its chemical reactivity and interactions.

Uniqueness

N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide is unique due to the presence of the trifluorophenyl group, which can significantly influence its chemical properties and biological activities. The trifluorophenyl group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c1-8-3-10(19-18-8)7-20(2)14(21)6-11-12(16)4-9(15)5-13(11)17/h3-5H,6-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMJCYUEGMTTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN(C)C(=O)CC2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide
Reactant of Route 3
N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide
Reactant of Route 6
N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.